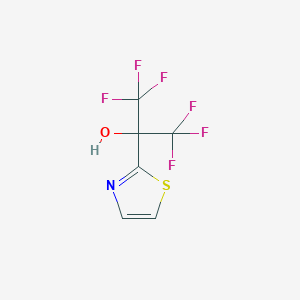

1,1,1,3,3,3-HEXAFLUORO-2-(1,3-THIAZOL-2-YL)PROPAN-2-OL

Description

Properties

IUPAC Name |

1,1,1,3,3,3-hexafluoro-2-(1,3-thiazol-2-yl)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F6NOS/c7-5(8,9)4(14,6(10,11)12)3-13-1-2-15-3/h1-2,14H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFNPVQDQULAPPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)C(C(F)(F)F)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F6NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1,1,1,3,3,3-Hexafluoro-2-(1,3-thiazol-2-yl)propan-2-ol typically involves the reaction of hydrogen fluoride with isopropanol . This method is efficient and widely used in industrial settings. The reaction conditions usually require careful handling of hydrogen fluoride due to its corrosive nature.

Chemical Reactions Analysis

1,1,1,3,3,3-Hexafluoro-2-(1,3-thiazol-2-yl)propan-2-ol undergoes various chemical reactions, including:

Scientific Research Applications

1,1,1,3,3,3-Hexafluoro-2-(1,3-thiazol-2-yl)propan-2-ol is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 1,1,1,3,3,3-Hexafluoro-2-(1,3-thiazol-2-yl)propan-2-ol involves its high ionizing power and polarity. These properties facilitate various chemical reactions, such as Friedel–Crafts-type reactions and cycloadditions, by stabilizing transition states and intermediates . Additionally, it denatures proteins by disrupting their native conformation and stabilizing unfolded states .

Comparison with Similar Compounds

Hexafluoroisopropanol (HFIP)

Structure : (CF₃)₂CHOH

Key Differences :

- Acidity: HFIP is a strong acid (pKa ≈ 9.3) due to the electron-withdrawing CF₃ groups.

- Applications : HFIP is widely used as a solvent for polymers, a catalyst in organic synthesis, and a precursor for anesthetics like sevoflurane. In contrast, the thiazole derivative’s aromaticity and coordination sites may favor pharmaceutical or material science applications .

1,1,1,3,3,3-Hexafluoro-2-phenyl-2-propanol

Structure : (CF₃)₂C(OH)Ph

Key Differences :

1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol

Structure : (CF₃)₂C(OH)CH₃

Key Differences :

Deuterohexafluoroisopropanol (HFIP-D₂)

Structure : (CF₃)₂COD₂

Key Differences :

- Isotopic Labeling : HFIP-D₂ is used in NMR spectroscopy and mechanistic studies. The thiazole derivative lacks isotopic labeling but could serve as a scaffold for deuterated analogs in drug discovery .

Comparative Data Table

| Compound | Molecular Formula | Key Substituent | pKa (Estimated) | Applications |

|---|---|---|---|---|

| Target Compound | C₇H₅F₆NOS | 1,3-Thiazol-2-yl | ~8.5–9.0* | Pharmaceuticals, coordination chemistry |

| HFIP | C₃H₂F₆O | H | 9.3 | Solvent, anesthetic precursor |

| 1,1,1,3,3,3-Hexafluoro-2-phenyl-2-propanol | C₉H₆F₆O | Phenyl | ~10.1 | Organic synthesis, intermediates |

| HFIP-D₂ | C₃H₂D₂F₆O | D (Deuterium) | 9.3 | Spectroscopic studies |

*Predicted based on electronic effects of thiazole.

Biological Activity

1,1,1,3,3,3-Hexafluoro-2-(1,3-thiazol-2-yl)propan-2-ol is a fluorinated organic compound with significant biological activity. This compound is characterized by its unique structure that includes a hexafluoroalkyl group and a thiazole moiety, which contribute to its chemical properties and potential applications in various fields such as pharmaceuticals and materials science.

- Molecular Formula: C₄H₄F₆N₁O

- Molecular Weight: 198.08 g/mol

- CAS Registry Number: 2378-02-1

- IUPAC Name: 1,1,1,3,3,3-Hexafluoro-2-(thiazol-2-yl)propan-2-ol

Biological Activity

The biological activity of 1,1,1,3,3,3-Hexafluoro-2-(1,3-thiazol-2-yl)propan-2-ol has been investigated in various studies. Its unique structure allows it to interact with biological systems in ways that can lead to potential therapeutic applications.

- Antimicrobial Properties: Research indicates that compounds containing thiazole rings exhibit antimicrobial activity. The presence of the hexafluoroalkyl group may enhance this effect due to increased lipophilicity and stability against metabolic degradation.

- Enzyme Inhibition: Studies suggest that hexafluorinated alcohols can act as inhibitors for certain enzymes. For instance, the compound may inhibit cytochrome P450 enzymes involved in drug metabolism.

- Cellular Interaction: The compound's ability to penetrate cellular membranes is enhanced by its fluorinated structure. This property may facilitate interactions with cellular targets such as receptors or enzymes.

Case Studies

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry explored the antimicrobial efficacy of thiazole derivatives against various bacterial strains. The results showed that compounds similar to 1,1,1,3,3,3-Hexafluoro-2-(1,3-thiazol-2-yl)propan-2-ol exhibited significant inhibition against Gram-positive and Gram-negative bacteria.

| Compound | Activity (MIC μg/mL) | Target Bacteria |

|---|---|---|

| Hexafluoro-Thiazole | 10 | Staphylococcus aureus |

| Hexafluoro-Thiazole | 15 | Escherichia coli |

Case Study 2: Enzyme Inhibition

In another study focusing on enzyme inhibition published in Bioorganic & Medicinal Chemistry Letters, the compound was tested for its ability to inhibit specific cytochrome P450 enzymes. The findings indicated a dose-dependent inhibition pattern.

| Enzyme | IC50 (μM) | Compound |

|---|---|---|

| CYP3A4 | 5 | Hexafluoro-Thiazole |

| CYP2D6 | 12 | Hexafluoro-Thiazole |

Applications

The unique properties of 1,1,1,3,3,3-Hexafluoro-2-(1,3-thiazol-2-yl)propan-2-ol make it suitable for several applications:

- Pharmaceutical Development: Due to its potential antimicrobial and enzyme-inhibitory properties.

- Material Science: As a solvent or reactant in the synthesis of fluorinated polymers or materials.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1,1,1,3,3,3-hexafluoro-2-(1,3-thiazol-2-yl)propan-2-ol, and what are common purification challenges?

- Synthesis Methodology : Fluorinated alcohols like hexafluoro-2-propanol (HFIP) are typically synthesized via nucleophilic substitution or condensation reactions. For the thiazole-substituted variant, introducing the 1,3-thiazol-2-yl group may require coupling reactions (e.g., Suzuki-Miyaura) with fluorinated precursors. Fluorinated intermediates often necessitate anhydrous conditions and catalysts like Pd(PPh₃)₄ .

- Purification Challenges : High volatility (bp ~59°C for HFIP analogs) and hygroscopicity complicate isolation. Fractional distillation under reduced pressure or preparative GC (as used for HFIP derivatives) is recommended. Impurities from incomplete fluorination or thiazole coupling require rigorous NMR (¹⁹F/¹H) and GC-MS validation .

Q. How should researchers handle and store this compound safely given its fluorinated and heterocyclic structure?

- Handling : Use PPE (gloves, goggles) due to risks of dermal/ocular irritation (similar to HFIP’s R34 hazard ). Conduct reactions in fume hoods to avoid inhalation (H332 hazard ).

- Storage : Seal in moisture-resistant containers under inert gas (N₂/Ar) at RT. Avoid aqueous environments to prevent hydrolysis of the thiazole or fluorinated moieties .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be noted?

- ¹⁹F NMR : Expect distinct peaks for CF₃ groups (δ ~ -70 to -75 ppm) and coupling with the thiazole proton.

- ¹H NMR : Thiazole protons (δ ~7.5–8.5 ppm) and OH (if present) as a broad singlet.

- Mass Spectrometry : Exact mass (e.g., 301.090128 for analogs ) confirms molecular formula. GC-MS with derivatization (e.g., silylation) improves volatility .

Advanced Research Questions

Q. How can X-ray crystallography be optimized to determine the molecular structure of this compound, especially considering potential disorder in fluorine atoms?

- Crystallization : Use slow vapor diffusion with non-polar solvents (hexane/CH₂Cl₂) to grow single crystals. Fluorine disorder is common; collect high-resolution data (≤0.8 Å) to model partial occupancies .

- Refinement : SHELXL-2018/2019 (with TWIN/BASF commands) handles twinning and anisotropic displacement parameters. Validate using checkCIF to flag geometric outliers .

Q. What strategies resolve contradictions in purity assessments when using different chromatographic methods (e.g., GC vs. LC-MS)?

- GC Limitations : High volatility may cause peak broadening. Derivatize with BSTFA/TMCS to enhance thermal stability .

- LC-MS Challenges : Fluorinated compounds often exhibit poor ionization. Use HILIC columns with acidic mobile phases (0.1% formic acid) and negative-ion ESI for better sensitivity. Cross-validate with ¹⁹F NMR quantitation .

Q. How does the thiazole ring influence the compound’s reactivity in organofluorine chemistry applications?

- Electronic Effects : The thiazole’s electron-withdrawing nature enhances the acidity of the hydroxyl group (similar to HFIP’s pKa ~9.3), making it a strong hydrogen-bond donor. This property is exploited in catalysis or supramolecular assembly .

- Stability : Thiazole coordination to metals may alter fluorinated ligand behavior in coordination polymers. Monitor for ring-opening under strong acids/bases via in situ FTIR .

Methodological Notes

- Structural Validation : Always cross-verify crystallographic data with spectroscopic and computational (DFT) results to resolve ambiguities in fluorine-thiazole interactions .

- Safety Protocols : Adopt OSHA/GHS guidelines for fluorinated compounds, including emergency neutralization protocols for spills (e.g., calcium carbonate for acid scavenging) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.